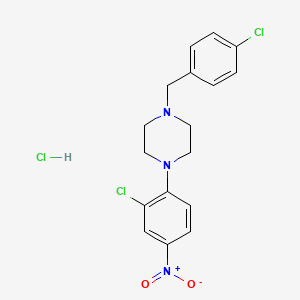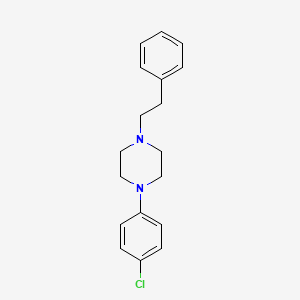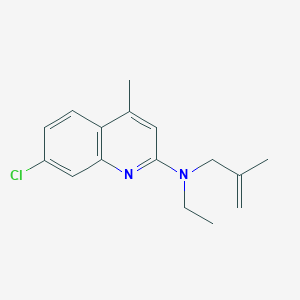![molecular formula C17H17NO5 B5223977 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5223977.png)
4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid is an organic compound with the molecular formula C17H16NO5. This compound is characterized by the presence of a benzoic acid moiety linked to a methoxyphenoxy group through a propanoyl amide linkage. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, propanoic acid, and 4-aminobenzoic acid.
Formation of 4-methoxyphenoxypropanoic acid: This intermediate is synthesized by reacting 4-methoxyphenol with propanoic acid under acidic conditions.
Amidation Reaction: The intermediate 4-methoxyphenoxypropanoic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Formation of 4-{[2-(4-hydroxyphenoxy)propanoyl]amino}benzoic acid.
Reduction: Formation of 4-{[2-(4-methoxyphenoxy)propan-1-ol]amino}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, adhesives, and coatings due to its chemical stability and functional properties.
Mécanisme D'action
The mechanism of action of 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and tumor pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-methoxyphenoxy)benzoic acid
- 4-{[(2R)-2-(4-methoxyphenoxy)propanoyl]amino}benzoate
Comparison
4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-[2-(4-methoxyphenoxy)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(23-15-9-7-14(22-2)8-10-15)16(19)18-13-5-3-12(4-6-13)17(20)21/h3-11H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYPNGXBFKBULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)O)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5223912.png)
![1-benzyl-3-[(dimethylamino)methyl]-2-methylindeno[2,1-b]pyrrol-8(1H)-one hydrochloride](/img/structure/B5223919.png)

![2-(4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5223945.png)
![3-[3-(Dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride](/img/structure/B5223948.png)
![N-[3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-N-ETHYL-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B5223951.png)
![4-[[N-(benzenesulfonyl)anilino]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5223956.png)
![N-[(2-chlorophenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-3-carboxamide](/img/structure/B5223963.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5223969.png)

![4-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5223991.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-[[4-(1-methylethyl)phenyl](methylsulfonyl)amino]acetamide](/img/structure/B5223998.png)

